![molecular formula C11H15NO2 B1586617 (2-Morpholin-4-yl-phenyl)methanol CAS No. 465514-33-4](/img/structure/B1586617.png)
(2-Morpholin-4-yl-phenyl)methanol
Overview
Description
(2-Morpholin-4-yl-phenyl)methanol is an organic compound with the molecular formula C11H15NO2 It features a morpholine ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Morpholin-4-yl-phenyl)methanol typically involves the reaction of 2-bromophenylmethanol with morpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Morpholin-4-yl-phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of (2-Morpholin-4-yl-phenyl)aldehyde or (2-Morpholin-4-yl-phenyl)carboxylic acid.
Reduction: Formation of (2-Morpholin-4-yl-phenyl)amine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2-Morpholin-4-yl-phenyl)methanol serves as an important intermediate in the synthesis of various organic compounds. It can participate in several chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The compound can be reduced to yield amines.
- Substitution : Electrophilic substitution reactions can occur on the phenyl ring.
Reaction Type | Example Products |
---|---|
Oxidation | (2-Morpholin-4-yl-phenyl)aldehyde |
Reduction | (2-Morpholin-4-yl-phenyl)amine |
Substitution | Nitro or halogenated derivatives |
Biological Applications
Research has indicated that this compound possesses promising biological activities:
Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study reported minimum inhibitory concentrations (MIC) against common bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity : In vitro studies have demonstrated its potential in inhibiting the growth of cancer cell lines. Notable findings include:
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The anticancer mechanism involves apoptosis induction via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins.
Medical Applications
The compound is being investigated for its potential use in drug development. Its structure serves as a scaffold for designing new therapeutic agents targeting various diseases, particularly cancers and infectious diseases. The morpholine ring enhances binding affinity to biological receptors, making it a valuable candidate for further pharmacological exploration.
Industrial Applications
In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Case Study 1: Antimicrobial Efficacy
A recent study published in 2024 focused on the antimicrobial efficacy of this compound against various bacterial strains. The research highlighted its effectiveness against Gram-positive bacteria and suggested further exploration into its mechanism of action.
Case Study 2: Anticancer Properties
Another study investigated the anticancer properties of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-phenyl)methanol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the phenyl and methanol moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the phenyl and methanol groups.
Phenylmethanol: Lacks the morpholine ring but shares the phenyl and methanol moieties.
(2-Morpholin-4-yl-phenyl)amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness: (2-Morpholin-4-yl-phenyl)methanol is unique due to the combination of the morpholine ring, phenyl group, and methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2-Morpholin-4-yl-phenyl)methanol, with the molecular formula C11H15NO2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Overview of Biological Activity
The compound's structure features a morpholine ring attached to a phenyl group and a methanol moiety. This unique configuration allows it to interact with various biological targets, which may lead to diverse pharmacological effects.
Potential Biological Activities:
- Antimicrobial Properties: Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. This activity is thought to arise from its ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Anticancer Effects: Research has suggested that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. It has been studied in various cancer models, showing promise as a potential therapeutic agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Interaction: The morpholine ring can form hydrogen bonds with biological receptors, modulating their activity.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
- Hydrophobic Interactions: The phenyl and methanol moieties can engage in hydrophobic interactions, enhancing binding affinity to target proteins.
Antimicrobial Activity
A study published in 2024 examined the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15 µM |
A549 | 20 µM |
The mechanism underlying its anticancer properties involves the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins.
Properties
IUPAC Name |
(2-morpholin-4-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGVYNRBQSAMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380187 | |
Record name | (2-Morpholin-4-yl-phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-33-4 | |
Record name | (2-Morpholin-4-yl-phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(morpholin-4-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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